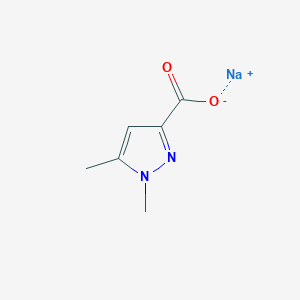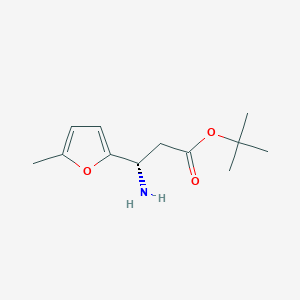
Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula C6H7N2NaO2 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for this compound is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 162.122 Da . Other physical and chemical properties specific to this compound are not available in the retrieved papers.Scientific Research Applications
Amphiphilic Receptors for Neurotransmitters
Research has highlighted the use of sodium salts of pyrazole derivatives as efficient amphiphilic receptors for neurotransmitters such as dopamine and amphetamines. These compounds can form stable complexes with neurotransmitters, demonstrating their potential in biochemical studies and drug discovery processes. The study by Reviriego et al. (2006) found that the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate can interact with neurotransmitters, forming stable complexes, which was evidenced through crystal structure analysis (Reviriego et al., 2006).
Synthesis and Biological Activity
Another avenue of research involves the synthesis of novel pyrazole derivatives and their evaluation for antidepressant and anticonvulsant activities. For instance, Abdel-Aziz et al. (2009) synthesized substituted carboxylic acid hydrazides and evaluated them for their antidepressant and anticonvulsant activities. The study found that certain compounds exhibited significant antidepressant and anticonvulsant activities, highlighting the therapeutic potential of pyrazole derivatives (Abdel-Aziz et al., 2009).
Synthetic Routes and Kinetic Studies
The novel synthetic routes and kinetic parameters for the synthesis of pyrazole derivatives have also been a subject of scientific inquiry. Wang et al. (2015) conducted a study on the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under solid–liquid phase transfer catalysis conditions, assisted by ultrasound application. This research provides valuable insights into the synthesis methods and kinetic behavior of pyrazole derivatives, facilitating their application in various scientific domains (Wang et al., 2015).
Corrosion Inhibition
Pyrazole derivatives have been studied for their corrosion inhibition properties as well. Boudjellal et al. (2020) synthesized a heterocyclic compound, a pyrazole carbothioamide, and investigated its inhibitory action on mild steel corrosion in an acid medium. The study demonstrated the compound's strong adsorption on the steel surface, indicating its potential as a corrosion inhibitor (Boudjellal et al., 2020).
Polarographic Behavior
The polarographic behavior of arylazo pyrazoles has been explored to understand the electrochemical properties of pyrazole derivatives. Ravindranath et al. (1983) studied the polarographic reduction of 1-phenyl-3-amino-4-arylazo-pyrazole-5-one and its derivatives, proposing a mechanism based on the reduction process. This research contributes to the understanding of the electrochemical characteristics of pyrazole derivatives, which could be beneficial in analytical chemistry (Ravindranath et al., 1983).
Safety and Hazards
Future Directions
Pyrazoles, including Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that future research may continue to explore the synthesis techniques and biological activity related to pyrazole derivatives.
Mechanism of Action
Target of Action
Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets due to their versatile frameworks . The specific interactions of this compound with its targets would depend on the specific biological context and the nature of the target molecules.
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives , it can be inferred that this compound may potentially influence a variety of biochemical pathways.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it can be inferred that this compound may potentially exert a variety of effects at the molecular and cellular levels.
Properties
IUPAC Name |
sodium;1,5-dimethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.Na/c1-4-3-5(6(9)10)7-8(4)2;/h3H,1-2H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDVMJNKMMULLE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172090-17-2 |
Source


|
| Record name | sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]isoxazol-3-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2781497.png)
![{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid](/img/structure/B2781498.png)




![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclooctylacetamide](/img/structure/B2781506.png)

![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2781510.png)

![1-Butyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2781512.png)
![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2781515.png)

